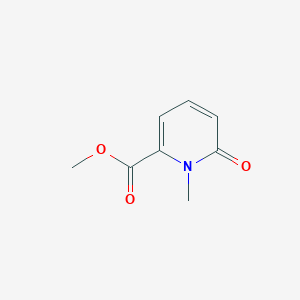

1-甲基-6-氧代-1,6-二氢吡啶-2-甲酸甲酯

描述

“Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate” is a chemical compound with the IUPAC name “methyl 6-oxo-1,6-dihydro-2-pyridinecarboxylate”. It has a molecular weight of 153.14 . The compound is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is "1S/C7H7NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h2-4H,1H3,(H,8,9)" . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a high GI absorption and is not a BBB permeant. It is not a substrate or inhibitor for various CYP enzymes. The compound has a Log Po/w (iLOGP) of 1.54, indicating its lipophilicity . It is very soluble, with a solubility of 8.99 mg/ml .科学研究应用

合成和化学性质

1-甲基-6-氧代-1,6-二氢吡啶-2-甲酸甲酯参与了各种合成和化学性质研究,为有机化学和药理学研究做出了重大贡献。例如,它是通过膦催化的环化过程合成高度功能化的四氢吡啶的关键中间体。这些过程证明了该化合物在以完全区域选择性和优异的产率形成复杂结构方面的多功能性,表明其在开发具有潜在治疗应用的新化学实体方面具有价值 (Zhu, Lan, & Kwon, 2003)。

药物化学和药物设计

在药物化学领域,1-甲基-6-氧代-1,6-二氢吡啶-2-甲酸甲酯的结构基序对于设计各种生物靶标的抑制剂至关重要。一个值得注意的应用包括合成 11β-羟基类固醇脱氢酶 1 型酶的有效和选择性抑制剂,展示了该化合物在解决 2 型糖尿病等代谢紊乱方面的重要性。这些抑制剂的精心设计和合成突出了该化合物对推进治疗方案的贡献 (Latli, Hrapchak, Savoie, Zhang, Busacca, & Senanayake, 2017)。

有机合成和方法学开发

此外,1-甲基-6-氧代-1,6-二氢吡啶-2-甲酸甲酯在有机合成中也发挥着重要作用,可用作创建多种杂环化合物的先驱。它的反应性和官能团相容性使得能够开发新的合成方法,有效和选择性地构建复杂的分子结构。这种能力对于生成具有潜在药理活性的新化合物至关重要,从而丰富了药物发现探索的化学空间 (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005)。

安全和危害

作用机制

Target of Action

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate, also known as METHYL 1-METHYL-6-OXOPYRIDINE-2-CARBOXYLATE, primarily targets the AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .

Mode of Action

This compound acts by blocking AP-1-mediated luciferase activity , implying it has an anti-inflammatory function . By inhibiting the activity of AP-1, it can prevent the transcription of certain genes that contribute to inflammation .

Biochemical Pathways

Given its anti-inflammatory activity, it likely impacts pathways related to inflammation and immune response .

Pharmacokinetics

Its solubility in water and its molecular weight suggest that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory activity. By blocking AP-1-mediated luciferase activity, it can reduce inflammation at the cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect its solubility and therefore its bioavailability . Additionally, temperature can impact its stability . More research is needed to fully understand how environmental factors influence this compound’s action.

属性

IUPAC Name |

methyl 1-methyl-6-oxopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-6(8(11)12-2)4-3-5-7(9)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFQCCFXGFIXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00492224 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

CAS RN |

20845-22-1 | |

| Record name | Methyl 1-methyl-6-oxo-1,6-dihydropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00492224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

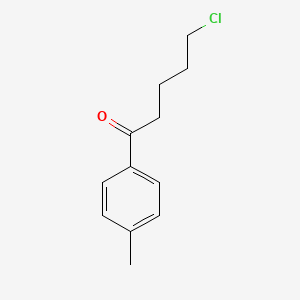

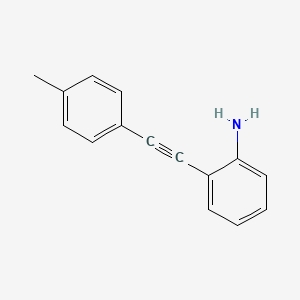

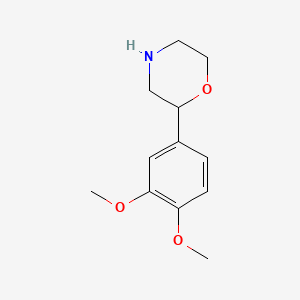

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S)-5-[(Triphenylmethoxy)methyl]-4,5-dihydrofuran-2-ol](/img/no-structure.png)

![3-Nitroimidazo[1,2-a]pyrimidine](/img/structure/B1601930.png)